molecular formula C24H25NO4 B11389625 3-(4-methoxybenzyl)-3,4,8,9,10,11-hexahydro-2H-cyclohepta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one

3-(4-methoxybenzyl)-3,4,8,9,10,11-hexahydro-2H-cyclohepta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one

Cat. No.: B11389625
M. Wt: 391.5 g/mol
InChI Key: UDDAYTWZDAQAJE-UHFFFAOYSA-N
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Description

3-(4-methoxybenzyl)-3,4,8,9,10,11-hexahydro-2H-cyclohepta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one is a complex organic compound with a unique structure that combines elements of benzyl, chromeno, and oxazin groups

Preparation Methods

The synthesis of 3-(4-methoxybenzyl)-3,4,8,9,10,11-hexahydro-2H-cyclohepta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one involves multiple steps, typically starting with the preparation of the chromeno and oxazin rings. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenation and nitration reactions are common, with reagents such as bromine and nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(4-methoxybenzyl)-3,4,8,9,10,11-hexahydro-2H-cyclohepta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other benzyl, chromeno, and oxazin derivatives. What sets 3-(4-methoxybenzyl)-3,4,8,9,10,11-hexahydro-2H-cyclohepta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one apart is its unique combination of these groups, which may confer distinct chemical and biological properties. Some similar compounds are:

Properties

Molecular Formula

C24H25NO4

Molecular Weight

391.5 g/mol

IUPAC Name

14-[(4-methoxyphenyl)methyl]-10,16-dioxa-14-azatetracyclo[9.8.0.02,8.012,17]nonadeca-1(11),2(8),12(17),18-tetraen-9-one

InChI

InChI=1S/C24H25NO4/c1-27-17-9-7-16(8-10-17)13-25-14-21-22(28-15-25)12-11-19-18-5-3-2-4-6-20(18)24(26)29-23(19)21/h7-12H,2-6,13-15H2,1H3

InChI Key

UDDAYTWZDAQAJE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CC3=C(C=CC4=C3OC(=O)C5=C4CCCCC5)OC2

Origin of Product

United States

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